5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide 5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9695378
InChI: InChI=1S/C21H23N3O4/c25-19(7-4-8-21(27)24-14-13-22-20(26)15-24)23-16-9-11-18(12-10-16)28-17-5-2-1-3-6-17/h1-3,5-6,9-12H,4,7-8,13-15H2,(H,22,26)(H,23,25)
SMILES: C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Molecular Formula: C21H23N3O4
Molecular Weight: 381.4 g/mol

5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide

CAS No.:

Cat. No.: VC9695378

Molecular Formula: C21H23N3O4

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide -

Specification

Molecular Formula C21H23N3O4
Molecular Weight 381.4 g/mol
IUPAC Name 5-oxo-5-(3-oxopiperazin-1-yl)-N-(4-phenoxyphenyl)pentanamide
Standard InChI InChI=1S/C21H23N3O4/c25-19(7-4-8-21(27)24-14-13-22-20(26)15-24)23-16-9-11-18(12-10-16)28-17-5-2-1-3-6-17/h1-3,5-6,9-12H,4,7-8,13-15H2,(H,22,26)(H,23,25)
Standard InChI Key JCPDBARCBSLOSI-UHFFFAOYSA-N
SMILES C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Canonical SMILES C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Introduction

5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide is a synthetic organic compound that belongs to the class of amides. It features a complex structure with multiple functional groups, including a piperazine ring and a phenoxyphenyl moiety. This compound is of interest in various fields, particularly in pharmaceutical and chemical research, due to its potential biological activities and chemical properties.

Synthesis Methods

The synthesis of 5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide typically involves a multi-step process. It may start with the preparation of the 3-oxopiperazine ring and the 4-phenoxyphenyl amine, followed by coupling reactions to form the final product.

  • Preparation of 3-Oxopiperazine: This can be achieved through the reaction of ethylenediamine with a suitable carbonyl compound.

  • Synthesis of 4-Phenoxyphenyl Amine: This involves the reaction of 4-phenoxybenzaldehyde with ammonia or an amine.

  • Coupling Reaction: The final step involves coupling the prepared 3-oxopiperazine and 4-phenoxyphenyl amine with a pentanoic acid derivative.

Biological Activities

Research into the biological activities of 5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide is ongoing. Compounds with similar structures have shown potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities.

ActivityDescription
Anti-inflammatoryPotential to inhibit inflammatory pathways
AntimicrobialMay exhibit activity against certain bacteria or fungi
AnticancerPossible inhibition of cancer cell growth

Research Findings

Several studies have explored the properties and potential applications of compounds similar to 5-oxo-5-(3-oxopiperazino)-N-(4-phenoxyphenyl)pentanamide. These studies often focus on the structural modifications that enhance biological activity.

  • Structural Modifications: Altering the piperazine ring or the phenoxyphenyl group can significantly impact the compound's activity.

  • Pharmacokinetic Studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for its development as a therapeutic agent.

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